molecular formula C25H42O3 B11967015 Lauric acid, 2-(p-tert-pentylphenoxy)ethyl ester CAS No. 6835-14-9

Lauric acid, 2-(p-tert-pentylphenoxy)ethyl ester

Cat. No.: B11967015
CAS No.: 6835-14-9
M. Wt: 390.6 g/mol
InChI Key: OVRWBUJGIGBNKC-UHFFFAOYSA-N
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Description

2-(4-(TERT-PENTYL)PHENOXY)ETHYL LAURATE is an organic compound with the molecular formula C25H42O3 and a molecular weight of 390.612 g/mol . It is a laurate ester derivative, where the laurate group is attached to a phenoxyethyl moiety substituted with a tert-pentyl group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(TERT-PENTYL)PHENOXY)ETHYL LAURATE typically involves the esterification of lauric acid with 2-(4-(tert-pentyl)phenoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .

Industrial Production Methods

In an industrial setting, the production of 2-(4-(TERT-PENTYL)PHENOXY)ETHYL LAURATE may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(4-(TERT-PENTYL)PHENOXY)ETHYL LAURATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biomedical Applications

Lauric acid, 2-(p-tert-pentylphenoxy)ethyl ester has garnered attention for its potential health benefits, particularly in antimicrobial and anti-inflammatory domains.

Antimicrobial Activity

Lauric acid exhibits broad-spectrum antimicrobial properties against various pathogens, including bacteria and viruses. A study indicated that lauric acid can significantly inhibit the growth of Propionibacterium acnes, a major contributor to acne vulgaris, demonstrating its effectiveness as a topical treatment for skin infections .

Table 1: Antimicrobial Efficacy of Lauric Acid

PathogenMIC (mg/mL)Reference
P. acnes0.5Nakatsuji et al. (2009)
Staphylococcus aureus1.0Jin et al. (2020)
Escherichia coli0.8PMC6923562

Anti-inflammatory Effects

Research has shown that lauric acid can reduce inflammation by modulating immune responses. In animal studies, it has been reported to alleviate symptoms of inflammatory diseases by downregulating pro-inflammatory cytokines .

Antitumor Activity

Lauric acid's potential in cancer therapy is notable. Studies have indicated that it can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways .

Table 2: Antitumor Effects of Lauric Acid

Cancer TypeIC50 (µg/mL)Mechanism of Action
Breast Cancer (SkBr3)30ROS generation and CDK inhibitor expression
Endometrial Cancer (Ishikawa)50EGFR downregulation
Hepatocellular Carcinoma40Induction of apoptosis

Industrial Applications

This compound is also utilized in various industrial applications due to its favorable physicochemical properties.

Biodiesel Production

The compound is being evaluated for its role in enhancing biodiesel properties such as oxidation stability and low-temperature performance. Its esterification process modifies lauric acid's natural characteristics, making it suitable for biodiesel formulations .

Polymer Synthesis

In materials science, lauric acid derivatives are explored for synthesizing environmentally friendly polymers and surfactants. Its lubricating properties enhance the sustainability and biodegradability of these materials .

Table 3: Industrial Applications of Lauric Acid

ApplicationDescription
BiodieselEnhances oxidation stability
PolymersActs as a lubricant/softener
SurfactantsImproves product biodegradability

Case Studies

  • Antimicrobial Treatment for Acne
    • A clinical study demonstrated that topical application of lauric acid significantly reduced P. acnes colonization on the skin, leading to improved acne symptoms without adverse effects on human skin cells .
  • Cancer Cell Viability Reduction
    • In vitro studies showed that lauric acid treatment led to significant cytotoxic effects on breast cancer cells (SkBr3), with increased apoptosis markers observed after treatment with varying concentrations .
  • Biodiesel Performance Enhancement
    • Experimental biodiesel formulations incorporating lauric acid showed improved low-temperature performance compared to conventional biodiesel sources, indicating its potential for broader use in sustainable energy solutions .

Mechanism of Action

The mechanism of action of 2-(4-(TERT-PENTYL)PHENOXY)ETHYL LAURATE involves its interaction with lipid membranes and enzymes. The compound’s lipophilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with enzymes involved in lipid metabolism, modulating their activity and influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(TERT-PENTYL)PHENOXY)ETHYL ACETATE
  • 2-(4-(TERT-PENTYL)PHENOXY)ETHANOL
  • PHENYL LAURATE
  • N-(2-(4-TERT-BUTYL-PHENOXY)-ETHYL)-ACETAMIDE
  • 2-CHLORO-4-(TERT.-PENTYL)-PHENOL
  • ETHYL LAURATE
  • BENZYL LAURATE
  • METHYL LAURATE

Uniqueness

2-(4-(TERT-PENTYL)PHENOXY)ETHYL LAURATE is unique due to its specific structural features, such as the tert-pentyl group and the phenoxyethyl moiety. These structural elements confer distinct chemical and physical properties, making it suitable for specialized applications in research and industry .

Properties

CAS No.

6835-14-9

Molecular Formula

C25H42O3

Molecular Weight

390.6 g/mol

IUPAC Name

2-[4-(2-methylbutan-2-yl)phenoxy]ethyl dodecanoate

InChI

InChI=1S/C25H42O3/c1-5-7-8-9-10-11-12-13-14-15-24(26)28-21-20-27-23-18-16-22(17-19-23)25(3,4)6-2/h16-19H,5-15,20-21H2,1-4H3

InChI Key

OVRWBUJGIGBNKC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCCOC1=CC=C(C=C1)C(C)(C)CC

Origin of Product

United States

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